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Compound of Interest

3-Hydroxyadamantane-1-
Compound Name:
carboxylic acid

Cat. No. B033167

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxyadamantane-1-carboxylic acid, a key intermediate in the synthesis of various
pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
these analyses.

Spectroscopic Data

The structural integrity and purity of 3-Hydroxyadamantane-1-carboxylic acid are paramount
in its application. The following spectroscopic data provides a detailed fingerprint of the
molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Spectroscopic Data for 3-Hydroxyadamantane-1-carboxylic acid
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
1.462-1.517 m 2H Adamantane CH:
1.541-1.579 m 4H Adamantane CH:z
1.637-1.645 m 6H Adamantane CH:
2.113-2.119 m 2H Adamantane CH
4.450 brs 1H -OH
11.972 brs 1H -COOH

Data obtained in DMSO-ds at 400 MHz.[1]

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Hydroxyadamantane-1-carboxylic acid

Chemical Shift (6) ppm

Carbon Type

~178 C=0 (Carboxylic acid)

~68 C-OH

~40-50 Adamantane CH

~30-40 Adamantane CH:

~25-35 Adamantane C (quaternary)

Note: This is a predicted spectrum based on known chemical shifts for adamantane derivatives

and carboxylic acids. Actual values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Hydroxyadamantane-1-carboxylic acid is characterized by the presence of a

hydroxyl group, a carboxylic acid, and the adamantane cage.

Table 3: IR Spectroscopic Data for 3-Hydroxyadamantane-1-carboxylic acid
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Wavenumber (cm~?) Functional Group Vibrational Mode
3500-3200 (broad) O-H (Alcohol) Stretching
3300-2500 (broad) O-H (Carboxylic acid) Stretching
2950-2850 C-H (Alkane) Stretching
1760-1690 C=0 (Carboxylic acid) Stretching
1320-1210 C-0 Stretching
1440-1395 & 950-910 O-H Bending

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3-Hydroxyadamantane-1-carboxylic acid (Molecular Weight: 196.24 g/mol
), the mass spectrum is expected to show the molecular ion peak and characteristic fragment
ions.[2][3]

Table 4: Predicted Mass Spectrometry Data for 3-Hydroxyadamantane-1-carboxylic acid

m/z lon

196 [M]* (Molecular lon)
179 [M-OH]*+

151 [M-COOH]*

135 [Adamantyl]*

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks may vary
depending on the ionization method.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Sample Preparation:

» Weigh 5-10 mg of 3-Hydroxyadamantane-1-carboxylic acid.
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e Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry NMR tube.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Instrumentation and Data Acquisition:

e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e 'H NMR:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, spectral width of 10-15 ppm, relaxation delay of
1-5 seconds.

e 1BC NMR:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, relaxation delay
of 2-10 seconds.

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean.

e Place a small amount of the solid sample directly onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

e Parameters:
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o Scan range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of scans: 16-32.

o A background spectrum of the clean, empty ATR crystal should be collected before the
sample spectrum.

Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as
dichloromethane or methanol.

« |If the compound is not volatile enough, derivatization (e.g., silylation) may be necessary.
Instrumentation and Data Acquisition:
e Gas Chromatograph (GC):

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

o Injector Temperature: 250-280 °C.

o Oven Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature
(e.g., 280 °C) at a rate of 10-20 °C/min.

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analyses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b033167#spectroscopic-data-of-3-
hydroxyadamantane-1-carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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